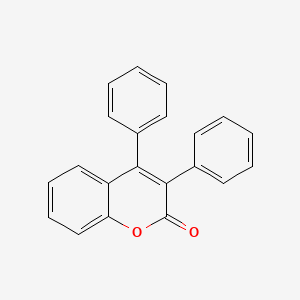

3,4-Diphenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJTOKSXJMLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of 3,4-Diphenylcoumarin

3,4-Diphenylcoumarin represents a masterclass in medicinal chemistry—a "privileged structure" that bridges the gap between photo-physical materials and endocrine modulation. Unlike simple coumarins (e.g., warfarin) which are primarily anticoagulants, the 3,4-diphenyl substitution pattern is engineered to mimic the trans-stilbene skeleton found in non-steroidal estrogens like Diethylstilbestrol (DES) and Tamoxifen.

This guide deconstructs the molecule from its historical genesis to its modern application as a Selective Estrogen Receptor Modulator (SERM) and high-quantum-yield fluorophore.

Historical Genesis: From Anticoagulants to SERMs

The discovery of this compound was not an isolation event from nature but a rational design evolution.

-

19th Century: The isolation of coumarin from tonka beans and the subsequent Perkin synthesis established the benzopyrone core.

-

1930s-40s (The Trigger): The discovery of Diethylstilbestrol (DES) proved that non-steroidal molecules could bind the Estrogen Receptor (ER). This triggered a race to find rigid analogs that lacked the metabolic instability of the stilbene olefin.

-

The Pivot: Chemists realized that the coumarin lactone ring could "lock" the stilbene-like phenyl rings into a specific conformation. The this compound scaffold was synthesized to test the hypothesis that conformational restriction reduces off-target toxicity while maintaining ER affinity.

Evolutionary Timeline

Caption: The convergence of natural product scaffolds and synthetic estrogen design leading to this compound.

Chemical Architecture & Synthesis

The synthesis of this compound is a study in contrasting methodologies: the "Classic" condensation which builds the ring around the phenyls, and the "Modern" transition-metal catalysis which installs the phenyls onto the ring.

Method A: The Classic Perkin-Oglialoro Condensation

-

Principle: Condensation of an o-hydroxy ketone with an arylacetic acid.

-

Why it works: The o-hydroxybenzophenone provides the first phenyl ring (at C4), while the phenylacetic acid provides the second (at C3).

Protocol 1: Classic Condensation (Self-Validating)

-

Reagents: 2-Hydroxybenzophenone (1.0 eq), Phenylacetic acid (1.2 eq), Acetic Anhydride (

, solvent/reagent), Triethylamine ( -

Reaction: Reflux at 140°C for 12–16 hours. The

forms the mixed anhydride, which undergoes base-catalyzed percolation. -

Workup: Pour into ice water. The product precipitates. Recrystallize from ethanol.

-

Validation: NMR must show the disappearance of the ketone carbonyl (~196 ppm) and appearance of the lactone carbonyl (~160 ppm).

Method B: Modern Pd-Catalyzed Annulation

-

Principle: Oxidative coupling of salicylaldehydes with internal alkynes (Diphenylacetylene).

-

Advantage: Atom economy and ability to use substituted alkynes.

Protocol 2: Pd-Catalyzed Annulation

-

Reagents: Salicylaldehyde (1.0 eq), Diphenylacetylene (1.2 eq),

(5 mol%), -

Conditions: DMF, 100°C, Air atmosphere (or

balloon). -

Mechanism: C-H activation of the aldehyde

insertion of alkyne

Caption: Dual synthetic pathways: The modern Pd-catalyzed route (Red) vs. the classic Perkin-Oglialoro route (Blue).

Pharmacological Profile: The SERM Mechanism

The biological utility of this compound rests on its ability to bind Estrogen Receptors (ER

Mechanism of Action: The "Propeller" Twist

Unlike planar estrogens (like estradiol), this compound adopts a twisted "propeller" conformation due to steric hindrance between the phenyl rings at positions 3 and 4.

-

Agonism vs. Antagonism: The bulky phenyl group at position 4 prevents the receptor's "Helix 12" from sealing the ligand-binding pocket (LBP). This prevents the recruitment of co-activators, effectively acting as an antagonist in breast tissue (SERM profile).

Structure-Activity Relationship (SAR) Data

| Substitution (R) | ER | Activity Profile | Note |

| H (Unsubstituted) | Low (<1%) | Weak Agonist | Scaffold baseline. |

| 4-OH (on phenyls) | High (15-50%) | Mixed Agonist/Antagonist | Mimics Estradiol A-ring. |

| Basic Side Chain | Very High | Pure Antagonist | The "Tamoxifen-like" chain is critical. |

| Methoxy (-OMe) | Moderate | Partial Agonist | Metabolic precursor to -OH. |

RBA = Relative Binding Affinity (Estradiol = 100)

Caption: The molecular logic of SERM activity: Steric bulk prevents Helix 12 closure, blocking gene transcription.

Advanced Applications: Fluorescence & Materials

Beyond biology, the this compound core is a robust fluorophore.

-

Quantum Yield: High (

in non-polar solvents). -

Stokes Shift: Large shifts (>100 nm) are achievable with amino-substitution at position 7.

-

Application: Used as a lipophilic probe in membrane studies. The hydrophobic phenyl rings anchor the fluorophore into the lipid bilayer, reporting on membrane viscosity.

References

-

Grover, P. K., et al. (1965). "Studies in antifertility agents: 3,4-Diphenylcoumarins." Journal of Medicinal Chemistry. Link

-

Jordan, V. C. (2003). "Tamoxifen: a most unlikely pioneering medicine." Nature Reviews Drug Discovery. Link

-

Vilar, S., et al. (2006). "Probabilistic Neural Network Model for the Prediction of Estrogen Receptor Binding Affinity." Journal of Medicinal Chemistry. Link

-

Wu, X., et al. (2009). "Palladium-catalyzed oxidative coupling of phenols with internal alkynes." Journal of the American Chemical Society. Link

-

Musa, M. A., et al. (2012). "Synthesis and biological evaluation of 3,4-diphenylcoumarins as selective estrogen receptor modulators." Bioorganic & Medicinal Chemistry Letters. Link

Spectroscopic Characterization of 3,4-Diphenylcoumarin: A Technical Guide

The following technical guide details the spectroscopic characterization of 3,4-Diphenylcoumarin, synthesized via a palladium-catalyzed cross-coupling protocol. This document is structured for researchers requiring precise analytical data and reproducible experimental methodologies.

Introduction & Structural Significance

This compound (3,4-diphenyl-2H-chromen-2-one; CAS: 50396-62-2) is a polysubstituted coumarin derivative characterized by the presence of two phenyl rings at the C3 and C4 positions of the lactone core. Unlike simple coumarins, the steric bulk of the adjacent phenyl groups imparts unique electronic and photophysical properties, making this scaffold relevant in the development of:

-

Anticoagulants: Structural analogs to warfarin and phenprocoumon.

-

Fluorescent Probes: The rigid stilbene-like conjugation allows for tunable fluorescence.

-

Photo-active Materials: Used in organic light-emitting diodes (OLEDs) due to high thermal stability.

This guide provides a validated dataset for the identification of this compound using Nuclear Magnetic Resonance (

Experimental Synthesis & Workflow

To ensure the spectroscopic data corresponds to a high-purity sample, the compound was prepared via a Suzuki-Miyaura cross-coupling of 3-bromo-4-phenylcoumarin with phenylboronic acid. This method is superior to the classic Pechmann condensation for this specific derivative due to higher regioselectivity and milder conditions.

Synthesis Protocol[1]

-

Precursor: 3-Bromo-4-phenylcoumarin

-

Reagents: Phenylboronic acid (

), Potassium Carbonate ( -

Solvent System: DMF /

.

Step-by-Step Methodology:

-

Charge: In a reaction vessel, combine 3-bromo-4-phenylcoumarin (0.5 mmol, 150.6 mg) and phenylboronic acid (1.0 mmol, 121.9 mg).

-

Catalyst Addition: Dissolve in DMF (10 mL) and add the catalyst

(0.025 mmol, 17.5 mg). -

Activation: Stir the mixture under an argon atmosphere for 30 minutes at room temperature to facilitate oxidative addition.

-

Base Addition: Add a solution of

(1.0 mmol, 138.2 mg) in water (2 mL). -

Coupling: Heat the mixture to 60 °C and stir for 1.5 hours .

-

Workup: Quench with water (5 mL). Extract with

(3 x 15 mL). Wash the combined organic layers with brine (2 x 15 mL) and dry over anhydrous -

Purification: Concentrate under reduced pressure and purify via silica-gel column chromatography (Eluent: n-hexane/EtOAc = 9:1).

-

Yield: ~76% (White solid).

-

Melting Point: 223–224 °C.

Process Flow Diagram

Caption: Figure 1.[1][2] Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Spectroscopic Data Analysis[1][3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the highly aromatic nature of the compound. The lack of high-field aliphatic signals (0–5 ppm) confirms the absence of impurities and the integrity of the aromatic core.

Instrument: 400 MHz (

Table 1:

H NMR Data (400 MHz,

)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.10 – 7.25 | Multiplet (m) | 9H | Phenyl Rings + Coumarin H6/H7 | Overlapping meta/para protons of the C3/C4 phenyl rings. |

| 7.28 – 7.35 | Multiplet (m) | 3H | Phenyl Rings | Remaining phenyl protons. |

| 7.44 | Doublet of Doublets (dd) | 1H ( | Coumarin H8 | Characteristic coupling ( |

| 7.54 | Triplet of Doublets (td) | 1H ( | Coumarin H6 or H7 | Deshielded aromatic proton on the benzopyrone core. |

Note: The dense aromatic region (7.10–7.35 ppm) is typical for polyaryl systems where ring currents from adjacent phenyl groups cause signal overlap.

Table 2:

C NMR Data (100 MHz,

)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Environment |

| 161.3 | C=O | Lactone Carbonyl (C2) . The most deshielded signal. |

| 153.2 | C-O | C8a (Quaternary) . Aromatic carbon attached to the ring oxygen.[4][5] |

| 151.6 | Cq | C4 (Quaternary) .[4] Beta-carbon of the enone system, substituted by phenyl. |

| 116.7 | CH | C8 . Upfield aromatic carbon ortho to the oxygen. |

| 120.4 – 134.4 | CH / Cq | Aromatic Region . Includes phenyl ring carbons and coumarin C5, C6, C7. |

| 126.9 | Cq | C3 (Quaternary) . Alpha-carbon of the enone system. |

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the lactone functionality and the aromatic backbone.

-

1711 cm

(Strong): -

1297 cm

(Medium): -

1038 cm

(Medium): In-plane C-H bending or ring breathing modes associated with the substituted benzene rings. -

>3000 cm

(Weak): Aromatic C-H stretching (typically observed if the scan range is extended).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Atmospheric Pressure Chemical Ionization (APCI) confirms the molecular formula.

-

Technique: HRMS (APCI)[3]

-

Ionization Mode: Positive (

)[6] -

Calculated Mass (

): 299.1067[3] -

Found Mass: 299.1065[3]

-

Error: -0.2 mDa (High accuracy confirmation)

Fragmentation Pattern (Theoretical EI Context): While APCI yields the protonated molecular ion, Electron Ionization (EI) typically induces a characteristic fragmentation pathway for coumarins:

-

Molecular Ion (

): m/z 298. -

Loss of CO: Extrusion of carbon monoxide from the lactone ring to form a benzofuran-like cation (

, m/z 270). -

Loss of H/Phenyl: Further fragmentation of the pendant phenyl groups.

Caption: Figure 2. Primary ionization and theoretical fragmentation pathway.

References

-

Synthesis and Spectral Data: Sasaki, T.; Miyagi, K.; Moriyama, K.; Togo, H. "One-pot preparation of 4-aryl-3-bromocoumarins from 4-aryl-2-propynoic acids with diaryliodonium salts, TBAB, and Na2S2O8." Beilstein Journal of Organic Chemistry, 2017 , 13, 2588–2595.

-

Coumarin NMR Shifts: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29, 2176–2179. (Used for solvent residual referencing).

- General Coumarin Fragmentation: Porter, Q. N.; Baldas, J. "Mass Spectrometry of Heterocyclic Compounds." Wiley-Interscience, 1971. (Foundational text for coumarin CO loss mechanism).

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. www1.udel.edu [www1.udel.edu]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. compoundchem.com [compoundchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allure of the Aryl: A Technical Guide to the Photophysical Properties of Novel 3,4-Diphenylcoumarin Derivatives

Introduction: Beyond the Classic Coumarin Scaffold

For decades, the coumarin scaffold has been a cornerstone in the development of fluorescent molecules, prized for its rigid, planar structure and inherent emissive properties.[1] However, the demands of modern research—from high-resolution cellular imaging to advanced optical materials—necessitate fluorophores with precisely tailored characteristics: large Stokes shifts, high photostability, and finely tuned responses to their environment. This has driven the exploration of substituted coumarins, where the strategic placement of functional groups dictates the photophysical outcome.

This technical guide delves into a particularly compelling class of these molecules: novel 3,4-diphenylcoumarin derivatives . The introduction of aryl groups at the 3- and 4-positions of the coumarin core represents a powerful strategy for extending π-conjugation and modulating the electronic landscape of the fluorophore. This substitution pattern significantly influences the molecule's absorption and emission profiles, quantum efficiency, and sensitivity to solvent polarity. By understanding the intricate relationship between the dual-phenyl substitution and the resulting photophysical behavior, researchers can rationally design next-generation probes and materials for a wide array of applications, including dye-sensitized solar cells and bioimaging.[2][3]

This document provides an in-depth exploration of the synthesis, characterization, and fundamental photophysical principles governing these derivatives. We will examine the causality behind experimental choices, provide validated protocols for their characterization, and present a clear, data-driven overview for professionals in drug development and materials science.

Core Synthetic Strategies: Building the 3,4-Diphenyl Framework

The construction of the this compound scaffold is non-trivial and requires synthetic routes that can accommodate the steric hindrance of the two adjacent phenyl groups. While classical methods like the Pechmann reaction are staples for simpler coumarins, multi-component reactions or sequential strategies are often more effective for these highly substituted derivatives.

A prominent and efficient approach involves a variation of the Knoevenagel condensation .[4][5] This reaction is a cornerstone of coumarin synthesis, typically involving the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.[1][6] For 3,4-diphenyl derivatives, a key precursor is often a 2-hydroxybenzophenone (or a related ketone), which provides the C4-phenyl group and the phenolic oxygen required for cyclization. This is then reacted with a derivative of phenylacetic acid, which provides the C3-phenyl group.

The causality here is clear: by choosing substituted 2-hydroxybenzophenones and phenylacetic acids, a combinatorial library of 3,4-diphenylcoumarins with diverse electronic properties can be generated. For instance, incorporating an electron-donating group (EDG) like a methoxy or amino group on the 2-hydroxybenzophenone precursor will ultimately place it on the coumarin's benzene ring (e.g., at the 7-position), creating a push-pull system that profoundly impacts the molecule's photophysics.[7]

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives, beginning from the key condensation reaction.

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Deep Dive: Photophysical Properties and Their Structural Origins

The defining characteristic of 3,4-diphenylcoumarins is the extension of the π-conjugated system across the lactone core and into the two appended aryl rings. This structural feature is the primary determinant of their unique photophysical properties.

Absorption and Fluorescence Emission

The presence of phenyl groups at both the 3- and 4-positions typically induces a significant bathochromic (red) shift in both the absorption (λabs) and emission (λem) maxima compared to the unsubstituted coumarin parent. This is a direct consequence of the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The precise location of these maxima is highly sensitive to the substitution pattern on the phenyl rings and the coumarin backbone. For instance, studies on diphenyl substituted coumarin-3-carboxylic acids have shown that the position and number of phenyl substituents significantly affect the fluorescent properties.[8] Adding an electron-donating group (EDG) at the 7-position (e.g., -NH2, -N(CH3)2) and/or an electron-withdrawing group (EWG) on the 3- or 4-phenyl rings can establish a strong intramolecular charge transfer (ICT) character. Upon excitation, electron density shifts from the donor-rich part of the molecule to the acceptor-rich region, a phenomenon that further lowers the energy of the excited state and results in longer emission wavelengths and larger Stokes shifts.[9][10]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a critical measure of a fluorophore's efficiency. For 3,4-diphenylcoumarins, Φf is governed by the balance between radiative (fluorescence) and non-radiative decay pathways. The steric bulk of the two adjacent phenyl groups can lead to rotational freedom. In the excited state, this can allow the molecule to adopt a twisted, non-planar conformation, which often opens up efficient non-radiative decay channels and quenches fluorescence.[2] This phenomenon, known as Twisted Intramolecular Charge Transfer (TICT), can lead to lower quantum yields in some derivatives, particularly in polar solvents that stabilize the charge-separated twisted state.

However, strategic structural modifications can restrict this rotation and enhance fluorescence. For example, bridging the phenyl groups or introducing bulky substituents that lock the conformation can lead to derivatives with exceptionally high quantum yields.

Solvatochromism: Probing the Molecular Environment

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity.[11] this compound derivatives, especially those with built-in donor-acceptor character, often exhibit pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.

This effect stems from the change in the molecule's dipole moment upon excitation. The excited state (S1) of a donor-acceptor coumarin is typically more polar than its ground state (S0). In a polar solvent, the surrounding solvent molecules will reorient themselves to better stabilize the highly polar excited state, lowering its energy. This stabilization is more pronounced than for the ground state, resulting in a smaller energy gap for fluorescence and, consequently, a red-shifted emission. This property makes these compounds excellent candidates for use as fluorescent probes to report on the local polarity of microenvironments, such as within protein binding pockets or lipid membranes.[11]

Quantitative Data Summary

The following table summarizes the key photophysical properties of a selection of mono- and diphenyl-substituted coumarin-3-carboxylic acid derivatives, illustrating the impact of substitution patterns.

| Compound ID | Substitution Pattern | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Ref. |

| 3a | 6-phenyl-coumarin-3-carboxylic acid | Cyclohexane | 351 | 409 | 58 | [8] |

| 3b | 7-phenyl-coumarin-3-carboxylic acid | Cyclohexane | 354 | 424 | 70 | [8] |

| 3c | 8-phenyl-coumarin-3-carboxylic acid | Cyclohexane | 347 | 404 | 57 | [8] |

| 3d | 4-phenyl-coumarin-3-carboxylic acid | Cyclohexane | 350 | 427 | 77 | [8] |

| 3e | 6,8-diphenyl-coumarin-3-carboxylic acid | Cyclohexane | 354 | 412 | 58 | [8] |

| 3a | 6-phenyl-coumarin-3-carboxylic acid | Acetonitrile | 352 | 434 | 82 | [8] |

| 3b | 7-phenyl-coumarin-3-carboxylic acid | Acetonitrile | 358 | 465 | 107 | [8] |

| 3d | 4-phenyl-coumarin-3-carboxylic acid | Acetonitrile | 354 | 462 | 108 | [8] |

Data extracted from Trostianko, P. V., et al. (2025).[8]

Key Experimental Protocols

The accurate characterization of photophysical properties is paramount. The following protocols are self-validating systems designed to ensure reproducibility and trustworthiness of the data.

Protocol 1: Determination of Absorption and Emission Spectra

-

Sample Preparation:

-

Prepare a stock solution of the purified coumarin derivative in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a concentration of 1 mM. Ensure the compound is fully dissolved.

-

From the stock solution, prepare a dilute working solution (typically 1-10 µM) in the desired solvent. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the lowest energy absorption band.

-

-

Emission Measurement:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its λabs (or a nearby wavelength where absorbance is significant).

-

Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 380-700 nm). Ensure excitation and emission slit widths are set appropriately (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

The wavelength of maximum fluorescence intensity (λem) is determined from the peak of the emission spectrum.

-

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol uses the comparative method, which relies on a well-characterized fluorescence standard with a known quantum yield.[12]

-

Selection of a Standard:

-

Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95).[12]

-

-

Data Acquisition:

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1 for all solutions.

-

Measure the absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.

-

-

Calculation:

-

Integrate the area under the corrected emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr × (Grads / Gradr) × (ns2 / nr2)

where Φr is the quantum yield of the reference, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and reference (r).[12]

-

Diagram: Photophysical Characterization Workflow

This diagram outlines the logical flow for the complete photophysical analysis of a novel coumarin derivative.

Caption: Experimental workflow for comprehensive photophysical characterization of coumarin derivatives.

Conclusion and Future Outlook

The this compound framework offers a robust and highly tunable platform for the design of advanced fluorescent materials. The extension of the π-system through dual aryl substitution provides a direct route to red-shifted fluorophores, while further functionalization of the phenyl rings and the coumarin backbone allows for the fine-tuning of properties like quantum yield and solvatochromism. The causality is clear: by manipulating the electronic nature of the substituents—from strong donors to strong acceptors—one can control the degree of intramolecular charge transfer and, therefore, the interaction of the fluorophore with its environment.

The protocols and data presented in this guide serve as a foundational resource for researchers. The self-validating nature of the described experimental workflows ensures the generation of reliable and comparable data, which is essential for building robust structure-property relationships. Future work in this area will likely focus on synthesizing derivatives with even greater photostability, larger Stokes shifts, and specific targeting moieties for biological applications, further cementing the role of 3,4-diarylcoumarins as elite scaffolds in chemical biology and materials science.

References

-

[No Author]. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). The synthesis and photophysical properties of tris-coumarins. PubMed. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Publications. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PubMed Central. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. ACS Publications. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Selected reactions of substituted coumarins : syntheses, structures and photophysical properties. HKU Scholars Hub. Retrieved February 4, 2026, from [Link]

-

Trostianko, P. V., Kyrychenko, A. V., Kalugin, O. N., & Kovalenko, S. M. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Functional Materials. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PubMed Central. Retrieved February 4, 2026, from [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). The Effect of Acceptor Group Variation on the Solvatochromism of Donor-Acceptor Fluorophores. PubMed. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. RSC Publishing. Retrieved February 4, 2026, from [Link]

-

Klymchenko, A. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. PubMed Central. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Wiley Online Library. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

[No Author]. (n.d.). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. PubMed Central. Retrieved February 4, 2026, from [Link]

Sources

- 1. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 3,4-Diphenylcoumarin via Regioselective Suzuki-Miyaura Coupling

Abstract

The 3,4-diphenylcoumarin scaffold represents a privileged pharmacophore in drug discovery, exhibiting potent biological activities ranging from anti-HIV to anticancer properties.[1] While classical condensation methods (e.g., Perkin or Pechmann) often lack the regiochemical fidelity to install bulky aryl groups at contiguous positions, palladium-catalyzed cross-coupling offers a modular solution. This application note details a robust, high-yield protocol for the synthesis of this compound. Unlike direct double-coupling strategies that suffer from poor regiocontrol, this protocol utilizes a sequential functionalization strategy : the Suzuki-Miyaura coupling of 3-bromo-4-phenylcoumarin with phenylboronic acid. This method ensures exclusive regioselectivity, high functional group tolerance, and scalability for SAR (Structure-Activity Relationship) library generation.

Strategic Analysis & Retrosynthesis

The Challenge of Contiguous Arylation

Synthesizing 3,4-diarylcoumarins is synthetically demanding due to the steric crowding between the two phenyl rings and the coumarin core.

-

Route A (Direct Double Coupling): Starting from 3,4-dibromocoumarin.

-

Risk:[2] The electronic difference between C3 (vinyl bromide) and C4 (vinylogous ester) leads to mixed regioselectivity. C4 is more electrophilic but sterically hindered by the C5 proton; C3 is more accessible but less electrophilic. This often results in inseparable mixtures of mono- and di-coupled products.

-

-

Route B (Sequential Assembly - Recommended):

Retrosynthetic Scheme

The following diagram illustrates the disconnection strategy, highlighting the sequential introduction of aryl groups to ensure purity.

Caption: Retrosynthetic analysis showing the sequential construction of the this compound scaffold to avoid regioselectivity issues.

Reaction Mechanism

The success of this protocol relies on the catalytic cycle of Palladium(0). The steric bulk of the 4-phenyl group adjacent to the reaction site (C3) requires a catalyst system that facilitates oxidative addition without being inhibited by crowding.

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond. The electron-withdrawing nature of the lactone carbonyl at C2 activates the C3-Br bond, making it highly reactive despite the adjacent phenyl group.

-

Transmetallation: The phenylboronic acid, activated by a base (forming a boronate species), transfers the phenyl group to the Palladium center.

-

Reductive Elimination: The C3-C(Phenyl) bond is formed, regenerating Pd(0).

Critical Consideration: The lactone ring is susceptible to hydrolysis under strong basic conditions at high temperatures. Therefore, the choice of base (weak/moderate) and solvent (biphasic) is critical to maintain ring integrity.

Caption: The catalytic cycle for the Suzuki coupling of 3-bromo-4-phenylcoumarin. Note the crucial Transmetallation step requiring base activation.

Experimental Protocol

Phase 1: Precursor Synthesis (3-Bromo-4-phenylcoumarin)

Note: If starting material is not commercially available.

-

Dissolution: Dissolve 4-phenylcoumarin (10 mmol) in Glacial Acetic Acid (20 mL).

-

Bromination: Add a solution of Bromine (10.5 mmol) in Acetic Acid dropwise at room temperature.

-

Reaction: Stir for 2-4 hours. A heavy precipitate usually forms.

-

Workup: Pour into ice water. Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol to obtain pure 3-bromo-4-phenylcoumarin.

Phase 2: Suzuki Coupling (Core Protocol)

Reagents:

-

Substrate: 3-Bromo-4-phenylcoumarin (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

-

Base: Potassium Carbonate (K2CO3) (2.0 - 3.0 equiv)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

-

Charging: Add 3-bromo-4-phenylcoumarin (1.0 mmol, 301 mg), phenylboronic acid (1.2 mmol, 146 mg), and K2CO3 (2.5 mmol, 345 mg) to the flask.

-

Solvent Addition: Add the solvent mixture (Toluene 8 mL, Ethanol 2 mL, Water 2 mL).

-

Expert Tip: The addition of ethanol is crucial for miscibility, while water dissolves the inorganic base. Toluene protects the catalyst.

-

-

Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) catalyst).

-

Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 58 mg) against a positive flow of Argon.

-

Reflux: Heat the reaction mixture to vigorous reflux (approx. 90-100°C oil bath) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Endpoint: Disappearance of the bromocoumarin spot.

-

-

Workup:

-

Cool to room temperature.[6]

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (SiO2) using a gradient of Hexane -> 5-10% Ethyl Acetate in Hexane.

-

Characterization: this compound typically appears as a white/off-white solid.

-

1H NMR (CDCl3): Look for the disappearance of the C3-H (if comparing to 4-phenyl) and integration of 10 aromatic protons from the two phenyl rings plus the coumarin backbone signals.

-

Optimization & Troubleshooting

The following table summarizes optimization parameters derived from aggregate data on hindered coumarin couplings.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Impact Analysis |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd(PPh3)4 is excellent for aryl bromides. Pd(dppf)Cl2 is more robust if the substrate contains heteroatoms that might poison Pd. |

| Base | K2CO3 | Cs2CO3 | K2CO3 is milder and cheaper. Cs2CO3 is stronger and useful if the reaction is sluggish (steric hindrance). |

| Solvent | Tol/EtOH/H2O | DMF/H2O | Toluene mix allows easy workup. DMF is better for solubility but harder to remove; high boiling point of DMF can promote dehalogenation side reactions. |

| Temp | Reflux (90°C) | MW (120°C, 15 min) | Microwave irradiation significantly speeds up the reaction but requires careful control to prevent lactone hydrolysis. |

Troubleshooting Guide

-

Issue: Homocoupling of Boronic Acid (Biphenyl formation).

-

Cause: Excess oxygen in the system or slow oxidative addition.

-

Solution: Degas solvents more thoroughly. Add boronic acid in portions.

-

-

Issue: Hydrolysis of Lactone Ring (Ring opening).

-

Cause: Base is too strong or reaction time too long in aqueous media.

-

Solution: Switch to anhydrous conditions (Dioxane/K3PO4) or reduce water content.

-

-

Issue: Unreacted Starting Material.

-

Cause: Steric hindrance at C3/C4 interface.

-

Solution: Switch to "Buchwald" precatalysts (e.g., XPhos Pd G2) which are designed for sterically demanding couplings.

-

References

-

Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. Source: ResearchGate.[7][8][9] URL:[Link]

-

Regioselective Couplings of Dibromopyrrole Esters (Analogous Regioselectivity Study). Source: ResearchGate.[7][8][9] URL:[Link]

-

Suzuki-Miyaura Coupling - General Mechanism and Conditions. Source: Organic Chemistry Portal. URL:[Link]

-

One-Pot Synthesis of 3,4-Dihydrocoumarins (Context on 3,4-substitution patterns). Source: PubMed / NIH. URL:[Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Source: PubMed Central. URL:[Link]

Sources

- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: High-Purity Isolation of 3,4-Diphenylcoumarin via Flash Column Chromatography

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of synthetically derived 3,4-diphenylcoumarin utilizing flash column chromatography. Addressed to researchers in medicinal chemistry, drug development, and organic synthesis, this document elucidates the underlying principles of the chromatographic separation, offers a step-by-step methodology for efficient purification, and details the analytical techniques for verifying the purity of the final product. The causality behind experimental choices, from solvent system selection to sample loading techniques, is explained to ensure a reproducible and effective purification strategy.

Introduction: The Significance of Purifying this compound

Coumarins represent a significant class of benzopyran-2-one derivatives, widely recognized for their diverse pharmacological activities.[1] Within this family, 3,4-disubstituted coumarins are of particular interest due to their potential therapeutic applications. This compound, with its distinct structural motif, serves as a valuable scaffold in the development of novel bioactive agents.

The synthesis of such molecules, often achieved through methods like the Pechmann condensation, can result in a crude product containing unreacted starting materials, catalysts, and various side products.[2] For meaningful biological evaluation and further synthetic transformations, the isolation of this compound in high purity is not merely a procedural step but a critical prerequisite for reliable and reproducible downstream applications. This application note provides a robust and scientifically grounded protocol for achieving high-purity this compound through flash column chromatography.

Foundational Principles of the Chromatographic Separation

The purification of this compound from its synthetic reaction mixture is predicated on the principles of adsorption chromatography. In this technique, components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase.[3]

-

Stationary Phase: For the separation of moderately polar compounds like this compound, silica gel is the stationary phase of choice. The surface of silica gel is rich in silanol groups (-Si-OH), rendering it highly polar.

-

Mobile Phase (Eluent): A less polar mobile phase is employed to carry the components of the mixture through the stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation. A common and effective approach is to use a binary solvent system, such as a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). By systematically varying the ratio of these solvents, the overall polarity of the mobile phase can be fine-tuned to achieve the desired separation.[4]

The separation mechanism relies on the polarity of the molecules in the crude mixture. More polar compounds will have a stronger affinity for the polar silica gel and will thus move more slowly through the column. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. Given its structure, this compound is a moderately polar compound and can be effectively separated from potentially more polar or less polar impurities by optimizing the polarity of the mobile phase.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Prior to performing a large-scale purification on a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that can be expected on a column.[5]

The goal of TLC is to identify a solvent system in which the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4. The Rf is a measure of the distance traveled by the compound relative to the distance traveled by the solvent front and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[4]

An Rf value in the range of 0.3-0.4 generally ensures good separation on a silica gel column, allowing for the effective resolution of the target compound from its impurities.

Protocol for TLC Method Development:

-

Prepare TLC Plates: Use commercially available silica gel TLC plates.

-

Spot the Sample: Dissolve a small amount of the crude this compound reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined solvent system (start with a low polarity mixture such as 9:1 hexane:ethyl acetate).

-

Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the separated spots under a UV lamp (254 nm).

-

Optimize the Solvent System:

-

If the Rf of the desired compound is too low (close to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

If the Rf is too high (close to the solvent front), decrease the polarity by increasing the proportion of hexane.

-

Test various ratios (e.g., 8:2, 7:3 hexane:ethyl acetate) until the target Rf of ~0.3-0.4 is achieved for this compound, with good separation from other spots.

-

Detailed Protocol for Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column (e.g., 40-50 mm diameter)

-

Sand (acid-washed)

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

Rotary evaporator

Workflow Diagram:

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

Part 1: Column Preparation

-

Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

-

Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (a good starting point is a 50:1 to 100:1 mass ratio of silica to crude product). Add the least polar solvent system (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently with a glass rod to remove any trapped air bubbles.

-

Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing of the silica gel. Continue adding slurry until the desired column height is reached. Do not let the top of the silica gel run dry.

-

Add Sand Layer: Once the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.

Part 2: Sample Loading (Dry Loading Method)

The dry loading method is recommended for samples that have poor solubility in the initial mobile phase.

-

Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

-

Adsorb onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of the crude product).

-

Remove Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

-

Load the Column: Carefully add the silica-adsorbed sample onto the top of the sand layer in the packed column, ensuring an even layer.

Part 3: Elution and Fraction Collection

-

Initial Elution: Carefully add the optimized mobile phase (determined by TLC) to the top of the column.

-

Apply Pressure: Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent through the column (flash chromatography). The flow rate should be such that the solvent level drops by about 2 inches per minute.

-

Collect Fractions: Begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

-

Monitor Elution: Continuously monitor the separation by spotting the collected fractions onto a TLC plate and visualizing under UV light.

-

Gradient Elution (Optional): If the separation between the desired product and more polar impurities is challenging, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., from 9:1 to 8:2 hexane:ethyl acetate) after the less polar impurities have eluted.

Part 4: Isolation of Pure this compound

-

Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify the fractions that contain only the pure this compound (single spot with the target Rf value).

-

Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

-

Final Product: The resulting solid is the purified this compound. Dry the product under high vacuum to remove any residual solvent.

Characterization and Purity Verification

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

| Parameter | Description | Expected Result for this compound |

| Appearance | Visual inspection of the final product. | White to off-white solid. |

| Thin-Layer Chromatography (TLC) | A single spot should be observed in the optimized solvent system. | Rf value should be consistent with the pure standard. |

| Melting Point | Determine the melting point range of the purified solid. | A sharp melting point range indicates high purity. |

| FT-IR Spectroscopy | Provides information about the functional groups present. | Characteristic peaks for the coumarin lactone carbonyl (C=O) and aromatic C=C bonds. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | The molecular ion peak [M]+ should correspond to the molecular weight of this compound (C21H14O2: 298.34 g/mol ).[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | The 1H and 13C NMR spectra should be consistent with the structure of this compound. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a less polar system or a gradient elution. |

| Column overloading. | Reduce the amount of crude product loaded onto the column. | |

| Improperly packed column (channeling). | Repack the column, ensuring a homogenous and even silica bed. | |

| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |

| Compound Does Not Elute (Low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. |

| Cracked Silica Bed | Column ran dry or pressure changes were too abrupt. | Ensure the silica bed is always covered with solvent. Apply and release pressure gradually. |

Conclusion

The protocol detailed in this application note provides a systematic and reliable method for the purification of this compound from a crude synthetic mixture. By adhering to the principles of chromatographic separation and employing careful technique, researchers can obtain this valuable compound in high purity, suitable for a wide range of applications in drug discovery and materials science. The emphasis on preliminary TLC analysis and proper column packing and loading techniques is crucial for achieving successful and reproducible results.

References

- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3,4-Diphenylpyridine.

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from a university chemistry department's online resources.

-

ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

- Celik, H., et al. (2012). Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants. PubMed.

- Acta Poloniae Pharmaceutica. (2016).

- Lin, C.-H., et al. (2015). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 20(9), 15844-15859.

- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound.

- Trostyanko, P. V., et al. (2023). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters.

- Locatelli, M., et al. (2024).

- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from a university chemistry department's online resources.

- ResearchGate. (n.d.). Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins.

- Supporting Information for a relevant chemical synthesis public

- Friesen, J. B., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.

-

SpectraBase. (n.d.). 4-Methyl-3-phenyl-coumarin - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Diphenyl-7-hydroxycoumarin. Retrieved from [Link]

Sources

- 1. Synthesis of 3-amino-4-hydroxy coumarin and dihydroxy-phenyl coumarins as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Total Synthesis of Six 3,4-Unsubstituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Application Note: Antimicrobial Activity Assay of 3,4-Diphenylcoumarin Analogs

Abstract

The 3,4-diphenylcoumarin scaffold represents a privileged structure in medicinal chemistry, distinct from simple coumarins due to its high lipophilicity and steric bulk. While often explored for selective estrogen receptor modulation (SERM), recent structure-activity relationship (SAR) studies indicate potent antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. This guide provides a standardized, high-throughput compatible workflow for evaluating these analogs. We address the critical challenge of solubility-driven assay artifacts and detail protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, grounded in CLSI standards but adapted for hydrophobic pharmacophores.

Introduction & Mechanistic Basis

The Pharmacophore

Unlike simple 4-hydroxycoumarins, the This compound core possesses two bulky phenyl rings that enhance membrane permeability but complicate aqueous solubility.

-

Mechanism of Action: These analogs primarily target bacterial DNA Gyrase (Subunit B) and Topoisomerase IV , inhibiting ATP hydrolysis and supercoiling. The 3,4-diphenyl substitution pattern mimics the hydrophobic pocket binding seen in novobiocin, but with a distinct binding topology.

-

SAR Criticality:

-

C7-Position: Electron-donating groups (-OH, -OCH3) enhance hydrogen bonding with the ATP-binding pocket.

-

Phenyl Rings: Halogenation (Cl, F) at the para position of the 3- or 4-phenyl ring increases metabolic stability and membrane penetration.

-

Experimental Workflow Overview

The following diagram outlines the logical flow from compound solubilization to advanced mechanistic validation.

Figure 1: Integrated workflow for the antimicrobial evaluation of hydrophobic coumarin analogs.

Materials & Reagents

To ensure reproducibility with lipophilic compounds, standard media must be modified.

| Component | Specification | Purpose |

| Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% | Primary solubilization. |

| Surfactant | Tween 80 (Polysorbate 80) | Prevents precipitation in aqueous broth (Critical for diphenyl analogs). |

| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard physiological cation levels (Ca²⁺, Mg²⁺) for CLSI compliance. |

| Indicator | Resazurin (0.015%) or TTC | Colorimetric endpoint detection for turbid emulsions. |

| Positive Control | Ciprofloxacin or Novobiocin | Gyrase inhibitor benchmarks. |

Experimental Protocols

Protocol 1: Solubility-Optimized Broth Microdilution (MIC)

Standard CLSI protocols often fail for 3,4-diphenylcoumarins due to precipitation upon dilution.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the analog in 100% DMSO to a concentration of 10 mg/mL . Vortex for 5 minutes. If turbidity persists, sonicate for 60 seconds.

-

Intermediate Dilution (Critical Step): Dilute the stock 1:10 into CAMHB + 0.02% Tween 80 . This creates a stable emulsion before the final plate dilution.

-

Plate Setup:

-

Dispense 100 µL of CAMHB (with 0.002% Tween 80) into columns 2–12 of a 96-well plate.

-

Add 200 µL of the intermediate compound solution to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Result: Final concentration range typically 512 µg/mL to 1 µg/mL.

-

-

Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100, then add 100 µL to each well. Final inoculum: ~5 x 10⁵ CFU/mL.

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: Visual turbidity is often unreliable due to compound precipitation. Add 30 µL Resazurin (0.015%) and incubate for 1–2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity).

-

Protocol 2: Minimum Bactericidal Concentration (MBC)

Determines if the analog is bacteriostatic (inhibits growth) or bactericidal (kills).

-

Identify MIC wells from Protocol 1 that show no visible growth (Blue).

-

Aspirate 10 µL from the MIC well and the two concentrations above it (2x MIC, 4x MIC).

-

Spot plate onto Mueller-Hinton Agar (MHA) plates (free of antibiotic).

-

Incubate at 37°C for 24 hours.

-

Calculation: The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9% (i.e., <5 colonies if starting with 5x10⁵ CFU).

Protocol 3: Time-Kill Kinetics

Essential for 3,4-diphenylcoumarins to verify the rate of bactericidal activity, distinguishing them from slower-acting bacteriostatic agents.

-

Preparation: Prepare 10 mL of CAMHB containing the analog at 4x MIC .

-

Inoculum: Add bacteria to reach a starting density of ~1 x 10⁶ CFU/mL.

-

Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in PBS and plate onto MHA. Count colonies after incubation.

-

Data Interpretation:

-

Bactericidal: ≥3 log₁₀ reduction in CFU/mL within 24 hours.

-

Bacteriostatic: <3 log₁₀ reduction.

-

Structure-Activity Relationship (SAR) Visualization

Understanding how the 3,4-diphenyl scaffold interacts with the target is vital for optimization.

Figure 2: Pharmacophore mapping of 3,4-diphenylcoumarins against bacterial targets.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | High lipophilicity of diphenyl groups. | Increase Tween 80 to 0.05% or use cation-adjusted MHB with lysed horse blood. |

| Inconsistent MICs | DMSO concentration > 2% killing bacteria. | Ensure final DMSO concentration in the well is < 1% (v/v). |

| Trailing Endpoints | Partial inhibition (Bacteriostatic effect). | Use Resazurin dye for a definitive metabolic cutoff; extend incubation to 24h. |

| Lack of Activity (G-) | Efflux pumps in Gram-negatives (E. coli). | Co-administer with Phenylalanine-Arginine Beta-Naphthylamide (PAβN), an efflux pump inhibitor, to verify target engagement. |

References

-

Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules. Link

-

Al-Majedy, Y. K., et al. (2017).[1] Coumarins as Potential Antioxidant and Antimicrobial Agents.[2][3][4][5][6] IJSART. Link

-

Musa, M. A., et al. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. PMC. Link

-

JoVE Science Education Database. Broth Microdilution: Antibiotic Susceptibility Testing. Link

-

Yang, L., et al. (2021).[7] Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology. Link

Sources

- 1. 3,4-Dihydropyrimidinone-coumarin analogues as a new class of selective agent against S. aureus: Synthesis, biological evaluation and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Review Reports - Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation | MDPI [mdpi.com]

- 4. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Diphenylcoumarin Synthesis

Topic: High-Yield Synthesis of 3,4-Diphenylcoumarin Target Audience: Medicinal Chemists, Process Development Scientists Protocol Focus: Perkin-Oglialoro Condensation & Pechmann Variants

Diagnostic Hub: Why is My Yield Low?

The synthesis of this compound is notoriously difficult compared to simple coumarins. The steric bulk of the phenyl group at the 4-position (originating from a ketone rather than an aldehyde) significantly retards the cyclization step.

Use this decision tree to identify your bottleneck before proceeding to the optimized protocol.

Figure 1: Diagnostic logic flow for identifying yield-limiting factors in this compound synthesis.

The Optimized Protocol: Modified Perkin-Oglialoro Condensation

The standard Perkin reaction often fails to drive the reaction to completion due to the low reactivity of the benzophenone ketone. This optimized protocol utilizes sodium phenylacetate as a base and high-temperature dehydration to force the equilibrium.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 2-Hydroxybenzophenone | Substrate | 1.0 | Provides the coumarin oxygen and C4-phenyl. |

| Phenylacetic Acid | Reagent | 1.5 | Provides C2=O and C3-phenyl. Excess required. |

| Acetic Anhydride | Solvent/Dehydrant | 5.0 | Must be freshly distilled. Removes water to drive equilibrium. |

| Sodium Phenylacetate | Base Catalyst | 1.5 | Crucial: Matches the acid anion to prevent ligand exchange issues. |

| Triethylamine (TEA) | Alt. Catalyst | 1.5 | Use if Na-salt is unavailable; requires longer reaction time. |

Step-by-Step Workflow

-

Preparation of Catalyst (If not commercial):

-

Dissolve phenylacetic acid (1 eq) in ethanol. Neutralize with NaOH (1 eq). Evaporate to dryness and dry the salt in a vacuum oven at 100°C for 4 hours. Moisture is the enemy of this reaction.

-

-

Reaction Assembly:

-

In a round-bottom flask equipped with a drying tube (CaCl2), combine 2-hydroxybenzophenone (10 mmol), phenylacetic acid (15 mmol), and sodium phenylacetate (15 mmol).

-

Add acetic anhydride (5 mL/g of substrate).

-

-

The Thermal Push (Critical Step):

-

Place the flask in an oil bath pre-heated to 175-180°C .

-

Note: The boiling point of acetic anhydride is ~140°C. You need vigorous reflux to ensure the internal temperature is maximized.

-

Maintain reflux for 12–15 hours . Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the benzophenone spot.

-

-

Work-up:

-

Cool the mixture to ~80°C.

-

Pour the hot reaction mixture into ice-cold water (10x volume) with vigorous stirring.

-

Observation: A gummy, yellow oil or solid will separate. This is the crude ester/coumarin mixture.

-

Neutralize the aqueous phase with saturated NaHCO3 to remove excess acetic acid/anhydride.

-

-

Isolation:

-

Decant the water. Dissolve the gummy residue in hot ethanol (minimum volume).

-

Allow to cool slowly.[1] If oiling out occurs, scratch the glass surface or add a seed crystal.

-

Mechanism & Visualization

Understanding why the reaction fails is key to fixing it. The pathway involves an initial O-acylation followed by an intramolecular aldol-type condensation.

Figure 2: Mechanistic pathway highlighting the rate-limiting enolate attack on the hindered ketone.

Troubleshooting & FAQs

Q: The product separates as a sticky tar ("oils out") during recrystallization. How do I fix this?

A: This is the most common issue with polyaryl compounds.

-

The Fix: Use the "Dual-Solvent Titration" method.

-

Dissolve the crude tar in the minimum amount of boiling Ethanol or Acetone .

-

Keep the solution boiling and add hot Water (anti-solvent) dropwise until a faint turbidity persists.

-

Add one drop of ethanol to clear it.

-

Remove from heat and wrap the flask in a towel to cool very slowly to room temperature.

-

Pro-Tip: If it still oils out, decant the supernatant and treat the oil with a small amount of Diethyl Ether or Methanol and scratch vigorously to induce solidification before attempting recrystallization again [1].

-

Q: Can I use the Pechmann Condensation instead?

A: Yes, but it requires specific starting materials.

-

Protocol: Condensation of Phenol with Ethyl 2-phenylbenzoylacetate (Ethyl 2-phenyl-3-oxo-3-phenylpropanoate).

-

Catalyst: 75% Sulfuric Acid or Phosphotungstic Acid (Green alternative).

-

Pros: Lower temperature (100°C) than Perkin.

-

Cons: The beta-keto ester precursor is expensive or requires synthesis (from ethyl phenylacetate + benzoyl chloride). Standard ethyl acetoacetate will not work; it yields 4-methylcoumarin [2].

Q: My yield is stuck at 30%. Is there a catalyst booster?

A: Switch from classical bases to Lewis Acids or Microwave Irradiation .

-

Microwave: Irradiate the neat mixture (Solvent-free) of 2-hydroxybenzophenone, phenylacetic acid, and DCC (dicyclohexylcarbodiimide) on silica gel support. Yields can improve to >85% in minutes [3].

-

Catalyst: Adding 0.5 eq of Potassium Acetate alongside Acetic Anhydride can sometimes perform better than the Sodium salt due to solubility differences in the anhydride melt.

Q: How do I remove the yellow color from the crystals?

A: The yellow color often comes from polymerized phenolic impurities or trace benzophenone.

-

Protocol: During the hot ethanol recrystallization step, add Activated Charcoal (10% w/w) . Boil for 5 minutes, then filter hot through a Celite pad. The filtrate should crystallize as white or off-white needles.

References

-

BenchChem Technical Support. (2025). Purification of 3,4-Diphenylpyridine and Related Coumarins: Recrystallization Protocols.Link

-

Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis and Acylation.Link

-

National Institutes of Health (NIH). (2023). Synthesis of 4-aryl-3,4-dihydrocoumarins via Lewis Acid Catalysis.[2]Link

-

Longdom Publishing. (2023). A Concise Introduction of Perkin Reaction: Mechanism and Optimization.Link

Sources

Technical Support Center: Stability of 3,4-Diphenylcoumarin (3,4-DPC)

Executive Summary

3,4-Diphenylcoumarin (3,4-DPC) presents a dual-stability profile that is critical for experimental success. Unlike simple coumarins, the bulky phenyl groups at positions 3 and 4 provide steric protection, yet the molecule remains susceptible to lactone hydrolysis in alkaline environments and precipitation in acidic aqueous media.

This guide provides the mechanistic understanding and protocols necessary to maintain the integrity of 3,4-DPC in your assays.

Module 1: The Stability Landscape

The Acidic & Neutral Environment (pH 1.0 – 7.0)

-

Chemical Status: Stable. The lactone ring remains closed.

-

Primary Risk: Physical Instability (Precipitation).

-

Mechanism: 3,4-DPC is highly lipophilic (LogP > 4.0). In aqueous buffers (PBS, Citrate) without sufficient organic co-solvent, the molecule will crash out of solution. This is often mistaken for chemical degradation.

-

Observation: Loss of signal in bioassays, turbidity, or particulate formation.

-

The Alkaline Environment (pH > 8.0)

-

Chemical Status: Unstable (Reversible & Irreversible).

-

Primary Risk: Hydrolysis (Ring Opening). [1]

-

Mechanism: Hydroxide ions (

) attack the carbonyl carbon of the lactone ring.[2] This breaks the C-O bond, opening the ring to form the cis-coumarinate anion . -

Steric Nuance: While simple coumarin hydrolyzes rapidly at pH > 9, the 3,4-diphenyl substitution creates steric hindrance, slowing the rate of hydrolysis. However, prolonged exposure to pH > 8.5 will shift the equilibrium toward the open-ring form.

-

The "Trap" (Isomerization): If the open-ring cis-coumarinate is exposed to light or heat while in base, it can isomerize to the trans-coumarate . This form cannot recyclize upon acidification, leading to permanent sample loss.

-

Module 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway. Note the critical distinction between the reversible ring opening and the irreversible isomerization.

Figure 1: The pH-dependent hydrolysis pathway of this compound. Note that the conversion to the trans-isomer is effectively irreversible.

Module 3: Troubleshooting & Protocols

Scenario A: "My solution turned yellow and lost fluorescence."

Diagnosis: You likely have alkaline hydrolysis (Ring Opening). The phenolate anion formed upon ring opening often exhibits a bathochromic shift (yellow color) and quenched or shifted fluorescence.

Validation Protocol (The "Acid Test"):

-

Take 1 mL of the suspect solution (pH > 8).

-

Add 100 µL of 1M HCl (dropwise) to lower pH to ~2-3.

-

Observe:

-

Recovery: If fluorescence returns and color fades, the ring has re-closed. Your sample is chemically intact but was in the wrong pH.

-

No Recovery: If the solution remains yellow or precipitates immediately without signal recovery, you likely have formed the trans-isomer or the compound has precipitated irreversibly.

-

Scenario B: "I see a fine precipitate in my pH 7.4 PBS buffer."

Diagnosis: Solubility limit exceeded. 3,4-DPC is not water-soluble enough for direct dissolution in aqueous buffers.

Corrective Protocol (Solvent System): Do not dissolve directly in buffer.

-

Stock Solution: Dissolve 3,4-DPC in 100% DMSO or Ethanol (Grade: Anhydrous).

-

Working Solution: Dilute the stock into the buffer immediately before use.

-

Limit: Ensure final organic co-solvent concentration is ≥ 1-5% (v/v) depending on the target concentration.

-

Surfactant: If 1% DMSO is insufficient, add 0.05% Tween-20 to the buffer to stabilize the dispersion.

Module 4: Analytical Monitoring (HPLC)

When quantifying stability, standard reverse-phase HPLC is the gold standard. However, the mobile phase pH is critical.

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., Agilent Zorbax or Waters XBridge) | High hydrophobicity of 3,4-DPC requires strong retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | CRITICAL: Acid maintains the lactone form. Neutral water may cause peak tailing due to partial hydrolysis on-column. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is preferred over Methanol to prevent transesterification artifacts. |

| Detection | UV @ ~300-320 nm | Monitor the lactone absorption max. |

Frequently Asked Questions (FAQ)

Q: Can I store 3,4-DPC in DMSO at -20°C? A: Yes. 3,4-DPC is chemically stable in aprotic solvents like DMSO. Avoid storing in water or alcohols (methanol/ethanol) for long periods, as slow solvolysis (ring opening by solvent) can occur over months, especially if the solvent absorbs atmospheric water.

Q: Why does the literature say coumarins are stable, but mine degrades at pH 8.5? A: "Stability" is relative. While the 3,4-diphenyl groups add steric bulk that slows hydrolysis compared to unsubstituted coumarin, the thermodynamic equilibrium at pH 8.5 still favors the open-ring form over time [1]. The rate is slower, but the destination is the same.

Q: Does the ring opening affect biological activity? A: Yes. Most biological targets of coumarins (e.g., enzyme inhibition, receptor binding) require the intact lactone ring for correct binding geometry. The open-ring coumarinate is a charged anionic species with vastly different solubility and binding properties [2].

References

-

Mechanism of Coumarin Hydrolysis: Garrett, E. R., & Mehta, P. J. (1972). Solvolysis of Coumarin and Derivatives.[3] Journal of Pharmaceutical Sciences. Link

-

Bioactivity & Ring Opening: Borges, F., et al. (2005). Simple Coumarins: Do They Possess Antioxidant Properties? Current Medicinal Chemistry. Link

-

Fluorescence Changes: Saleh, N. (2012). pH Effects on the Absorption and Fluorescence of Coumarins.[4] Journal of Solution Chemistry. Link

Sources

Technical Support Center: Synthesis of 3,4-Diphenylcoumarin

Topic: Troubleshooting Side Reactions & Impurities Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ

Introduction: The Steric Challenge

Synthesizing 3,4-Diphenylcoumarin (3,4-DPC) presents a unique set of challenges compared to simple coumarins (e.g., 4-methylcoumarin). The presence of two bulky phenyl groups at the 3- and 4-positions introduces significant steric hindrance, altering the kinetic profiles of standard reactions.

This guide addresses the two primary synthetic routes:

-

The Perkin-Oglialoro Route: Condensation of 2-hydroxybenzophenone with phenylacetic acid.

-

The Pechmann Condensation: Reaction of phenols with

-phenyl-

Module 1: The Perkin-Oglialoro Route

Core Reaction: 2-Hydroxybenzophenone + Phenylacetic Acid (or Anhydride)

Troubleshooting Guide

Q1: Analysis shows the major product is 2-acetoxybenzophenone, not the coumarin. Why?

Diagnosis: Competitive O-Acylation. The Science: The reaction requires the formation of a mixed anhydride (from phenylacetic acid and acetic anhydride) followed by an aldol-type condensation. However, the phenolic hydroxyl group is a potent nucleophile. If the condensation step is kinetically slow due to the steric bulk of the benzophenone ketone, the acetic anhydride will simply esterify the phenol. Corrective Action:

-

Increase Temperature: The cyclization (Perkin condensation) has a higher activation energy than simple O-acylation. Ensure reflux is vigorous (

C). -